Cas no 2089573-28-2 ((E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine)

(E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine is a pyrimidine derivative characterized by its unique structural features, including a chloro substituent at the 6-position and a butenyl group at the 4-position. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The presence of the (E)-but-2-en-2-yl moiety enhances its reactivity in cross-coupling and functionalization reactions, while the chloro and methyl groups contribute to its stability and selectivity in further modifications. Its well-defined molecular structure allows for precise control in synthetic applications, making it a valuable building block for researchers in medicinal and materials chemistry.
(E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine structure
2089573-28-2 structure
Product Name:(E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine
CAS No:2089573-28-2
MF:C9H11ClN2
MW:182.650040864944
CID:5721385
PubChem ID:121205797
Update Time:2025-05-20

(E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2089573-28-2
    • AKOS026714823
    • 4-(But-2-en-2-yl)-6-chloro-2-methylpyrimidine
    • starbld0003404
    • (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine
    • F1967-4179
    • 4-[(E)-but-2-en-2-yl]-6-chloro-2-methylpyrimidine
    • Pyrimidine, 4-chloro-2-methyl-6-(1-methyl-1-propen-1-yl)-
    • Inchi: 1S/C9H11ClN2/c1-4-6(2)8-5-9(10)12-7(3)11-8/h4-5H,1-3H3/b6-4+
    • InChI Key: NWJVPEGMMBPJFM-GQCTYLIASA-N
    • SMILES: ClC1=CC(/C(=C/C)/C)=NC(C)=N1

Computed Properties

  • Exact Mass: 182.0610761g/mol
  • Monoisotopic Mass: 182.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • Density: 1.107±0.06 g/cm3(Predicted)
  • Boiling Point: 256.7±19.0 °C(Predicted)
  • pka: -0.46±0.39(Predicted)

(E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E286436-100mg
(e)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine
2089573-28-2
100mg
$ 95.00 2022-06-05
TRC
E286436-500mg
(e)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine
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$ 365.00 2022-06-05
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$ 570.00 2022-06-05
Life Chemicals
F1967-4179-0.25g
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$523.0 2023-09-06
Life Chemicals
F1967-4179-0.5g
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2089573-28-2 95%+
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$551.0 2023-09-06
Life Chemicals
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Additional information on (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine

Comprehensive Overview of (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine (CAS No. 2089573-28-2)

(E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine (CAS No. 2089573-28-2) is a specialized pyrimidine derivative gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, characterized by its chloro and methyl substituents, serves as a key intermediate in synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting enzyme inhibition and receptor modulation. The (E)-configuration of the butenyl group enhances its stereochemical stability, making it valuable for asymmetric synthesis.

In recent years, the demand for pyrimidine-based compounds like (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine has surged, driven by their applications in developing antiviral and anticancer agents. A 2023 study highlighted its role in inhibiting kinase activity, a hotspot in oncology research. Users searching for "pyrimidine derivatives in drug development" or "CAS 2089573-28-2 applications" will find this compound relevant due to its mechanistic versatility. Its 6-chloro moiety also aligns with trends in halogenated heterocycles, a topic frequently queried in AI-driven chemical databases.

The synthesis of (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine involves palladium-catalyzed cross-coupling reactions, a method widely discussed in forums on "green chemistry" and "sustainable synthesis." Optimizing its yield and purity remains a focus for organic chemists, as reflected in searches for "high-efficiency pyrimidine synthesis." Additionally, its lipophilic nature makes it a candidate for improving drug bioavailability, a recurring theme in pharmacokinetic studies.

From an agrochemical perspective, this compound's 2-methylpyrimidine core is being investigated for herbicidal activity. Queries like "chloropyrimidine herbicides" often link to its structural analogs. Regulatory agencies emphasize safer alternatives, and (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine fits into this narrative due to its degradability profile. Analytical techniques such as HPLC and NMR are critical for quality control, topics frequently searched alongside CAS 2089573-28-2.

In material science, the compound's conjugated double bonds offer potential in organic electronics. Researchers exploring "small-molecule semiconductors" may find its electron-withdrawing chloro group beneficial for tuning bandgap properties. This multidisciplinary relevance underscores why (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine is trending in scientific literature and patent filings.

To address common user questions: "Is CAS 2089573-28-2 toxic?" – Current data classify it as low-risk under standard handling protocols. Another frequent query, "Where to buy (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine?", directs users to certified specialty chemical suppliers. Storage recommendations (-20°C under inert atmosphere) are often sought, aligning with best practices for sensitive heterocycles.

Future directions include derivatization studies to enhance its bioactivity, a subject gaining traction in AI-assisted molecular design platforms. As computational tools advance, (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine may serve as a scaffold for virtual screening campaigns, merging traditional chemistry with digital innovation.

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